molecular formula C16H19N3O2 B14603485 N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea CAS No. 58804-08-3

N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea

Cat. No.: B14603485
CAS No.: 58804-08-3
M. Wt: 285.34 g/mol
InChI Key: SFVPKIAIZDYZRE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a urea backbone with a phenyl group substituted with a methoxy group linked to a methylpyridinyl moiety. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea typically involves the reaction of 4-[(6-methylpyridin-2-yl)methoxy]aniline with dimethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the pyridinyl moiety.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea: Similar structure but with an oxygen atom instead of a methoxy group.

    N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)amino]phenyl}urea: Contains an amino group instead of a methoxy group.

Uniqueness

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group provides different reactivity compared to similar compounds with other substituents, making it valuable for specific applications in research and industry.

Properties

CAS No.

58804-08-3

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

1,1-dimethyl-3-[4-[(6-methylpyridin-2-yl)methoxy]phenyl]urea

InChI

InChI=1S/C16H19N3O2/c1-12-5-4-6-14(17-12)11-21-15-9-7-13(8-10-15)18-16(20)19(2)3/h4-10H,11H2,1-3H3,(H,18,20)

InChI Key

SFVPKIAIZDYZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)COC2=CC=C(C=C2)NC(=O)N(C)C

Origin of Product

United States

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